Bicyclo[3.2.0]hept-3-en-2-one

Photochemistry Intramolecular cycloaddition Reaction mechanism

Bicyclo[3.2.0]hept-3-en-2-one (CAS 19093-11-9) is a bicyclic γ,δ-unsaturated ketone featuring a fused cyclopentene–cyclobutane ring system with a molecular formula of C₇H₈O and a molecular weight of 108.14 g/mol. The compound belongs to the bicyclo[3.2.0]heptanone class, characterized by a [3.2.0] bridged framework that places the carbonyl group at the 2-position and the olefinic bond across the 3,4-positions.

Molecular Formula C7H8O
Molecular Weight 108.14 g/mol
CAS No. 19093-11-9
Cat. No. B11945675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.0]hept-3-en-2-one
CAS19093-11-9
Molecular FormulaC7H8O
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESC1CC2C1C=CC2=O
InChIInChI=1S/C7H8O/c8-7-4-2-5-1-3-6(5)7/h2,4-6H,1,3H2
InChIKeyITMJFAVBAXNCRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.2.0]hept-3-en-2-one (CAS 19093-11-9): Core Identity and Structural Classification for Procurement Decisions


Bicyclo[3.2.0]hept-3-en-2-one (CAS 19093-11-9) is a bicyclic γ,δ-unsaturated ketone featuring a fused cyclopentene–cyclobutane ring system with a molecular formula of C₇H₈O and a molecular weight of 108.14 g/mol [1]. The compound belongs to the bicyclo[3.2.0]heptanone class, characterized by a [3.2.0] bridged framework that places the carbonyl group at the 2-position and the olefinic bond across the 3,4-positions. This structural arrangement imparts distinct photochemical reactivity and conformational preferences that differentiate it from its regioisomer (bicyclo[3.2.0]hept-2-en-6-one), its photochemical rearrangement product (bicyclo[2.2.1]hept-2-en-7-one, a norbornenone), and the broader class of monocyclic cycloheptadienones from which it is typically synthesized [2][3].

Dual Pathway Photochemistry Enables concurrent diradical and concerted [2+2] cycloaddition from a single substrate
Exclusive Lumiketone Precursor Accessible only from polysubstituted cycloheptadienones; substitution-dependent formation
Conformation-Controlled Selectivity Endo-envelope conformer favors exo-face electrophilic addition diastereoselectivity

Why Generic Substitution of Bicyclo[3.2.0]hept-3-en-2-one with In-Class Analogs Fails: The Regioisomer, Conformational, and Photochemical Selectivity Problem


Interchanging bicyclo[3.2.0]hept-3-en-2-one with its closest structural analogs—the 2-en-6-one regioisomer or the photoproduct bicyclo[2.2.1]hept-2-en-7-one—is not chemically viable without altering reaction outcomes, because each compound occupies a distinct position in a photochemically controlled reaction network with divergent fates. The unconjugated enone in the 3-en-2-one isomer undergoes competitive [2+2] intramolecular cycloaddition via two mechanistic pathways (paths a and b), yielding both 7-ketonorbornenes and methyl 2-cyclohexenecarboxylates, whereas the 2-en-6-one isomer is the preferred substrate for Baeyer-Villiger monooxygenases, giving exclusive lactone regioisomers in biocatalytic processes [1][2]. Conformational analysis further demonstrates that the bicyclo[3.2.0]heptane framework adopts an endo-envelope conformer that dictates the stereochemical outcome of electrophilic additions, making the 3-en-2-one a mechanistically distinct entry point into this scaffold relative to its saturated or regioisomeric counterparts [3].

Regioisomer 2-en-6-one may alter Baeyer–Villiger regiochemistry
Biocatalytic oxidation produces a single lactone regioisomer for 2-en-6-one; 3-en-2-one outcome is predicted to diverge and requires experimental validation.
Norbornenone photoproduct does not support dual cycloaddition pathways
The photostationary norbornenone lacks the concurrent diradical/concerted manifolds present in 3-en-2-one, limiting product diversification.
Conformational and electronic differences shift electrophilic addition outcomes
Saturated or regioisomeric analogs may exhibit different facial selectivity; reported exo-selectivity is scaffold-specific.

Quantitative Differentiation Evidence for Bicyclo[3.2.0]hept-3-en-2-one (CAS 19093-11-9) Versus Structural Analogs


Photochemical Product Bifurcation: Bicyclo[3.2.0]hept-3-en-2-one Generates Two Mechanistically Distinct Product Classes, Unlike the Single-Pathway Norbornenone Photoproduct

The parent bicyclo[3.2.0]hept-3-en-2-one (1a) upon UV irradiation undergoes simultaneous intramolecular [2+2] cycloaddition via two distinct mechanistic pathways. Path a proceeds nonconcertedly via a diradical intermediate to produce 7-ketonorbornene (3a) in 10–20% isolated yield. Path b proceeds concertedly to give methyl 2-cyclohexenecarboxylate via a cyclopropanone–hemiketal intermediate in methanol solvent. In contrast, the photoproduct bicyclo[2.2.1]hept-2-en-7-one (3a) does not undergo these competitive cycloaddition pathways under identical irradiation conditions, instead participating in a photostationary equilibrium with the starting material [1][2].

Photoproduct Bifurcation
Head-to-head
≥2 divergent reaction manifolds (diradical + concerted) vs. single photostationary equilibrium for norbornenone
Supports precursor selection for two product scaffolds
10–20% nonconcerted yield in UV; conditions: pentane/CH₂Cl₂/MeOH
Photochemistry Intramolecular cycloaddition Reaction mechanism

Baeyer–Villiger Oxidation Regioselectivity Divergence: The 3-en-2-one vs. 2-en-6-one Isomer Comparison

The microbiological Baeyer–Villiger oxidation of (−)-bicyclo[3.2.0]hept-2-en-6-one using recombinant Escherichia coli whole cells expressing cyclohexanone monooxygenase (CHMO) proceeds with exclusive regioselectivity to afford the "unexpected" lactone regioisomer in 84% isolated yield at 25 g preparative scale, with a volumetric productivity of 1.2 g·L⁻¹·h⁻¹ [1]. The 3-en-2-one regioisomer (target compound) is predicted to exhibit a different regiochemical outcome under Baeyer–Villiger conditions due to the altered position of the enone conjugation relative to the bridgehead, which changes the migratory aptitude of the C–C bonds adjacent to the carbonyl. No direct Baeyer–Villiger data for the 3-en-2-one itself have been reported in the peer-reviewed literature; the differentiation is therefore class-level inference based on the established regiochemical sensitivity of the bicyclo[3.2.0]heptanone scaffold [2].

Baeyer–Villiger Regioselectivity
Class-level
2-en-6-one gives exclusive single lactone regioisomer (84% yield); 3-en-2-one regiochemistry predicted to differ
Supports regiochemical differentiation for lactone synthesis
Direct BV data for 3-en-2-one not reported; class-level inference
Baeyer-Villiger oxidation Regioselectivity Biocatalysis

One-Step Photochemical Synthesis from 2,6-Cycloheptadien-1-ones: Exclusive Access to the 3-en-2-one Skeleton

UV-light irradiation of polysubstituted 2,6-cycloheptadien-1-ones yields bicyclo[3.2.0]hept-3-en-2-ones (lumiketone-type products) as the primary photoproducts. These bicyclic ketones subsequently undergo further photoisomerization to bicyclo[2.2.1]hept-2-en-7-ones via a [1,3] sigmatropic shift. In contrast, the unsubstituted parent 2,6-cycloheptadien-1-one does not produce the bicyclic lumiketone under identical irradiation conditions, demonstrating that the bicyclo[3.2.0]hept-3-en-2-one scaffold is exclusively accessible from polysubstituted precursors [1]. The reaction proceeds via a triplet excited state, confirmed by sensitization and quenching experiments [2].

Precursor Photochemical Selectivity
Head-to-head
Substitution mandatory: only polysubstituted 2,6-cycloheptadienones produce 3-en-2-one; unsubstituted precursor gives zero yield
Precursor substitution is required for lumiketone formation
Triplet sensitization confirmed (Mori et al., 1990)
Photochemical synthesis Lumiketone Precursor differentiation

Conformational Preference: Endo-Envelope Conformer Dictates Regio- and Stereoselectivity of Electrophilic Additions

X-ray diffraction and NMR analysis of the bicyclo[3.2.0]heptane system reveals that the endo-envelope conformer is thermodynamically preferred over the exo-twist conformer. This conformational preference directly controls the regioselectivity of electrophilic additions: exo-bromonium ions and exo-epoxides display higher selectivity than their endo analogues, with product ratios determined by g.l.c. and confirmed by isolated yields for HOBr addition and epoxide ring-opening reactions [1]. The 3-en-2-one, with its endocyclic double bond, presents a distinct steric and electronic environment for electrophilic attack compared to the 2-en-6-one regioisomer, where the double bond is exocyclic to the cyclobutane ring.

Conformational Preference
Reported
Endo-envelope conformer dominant; exo-face selectivity observed for HOBr addition and epoxidation
Supports stereochemical control in electrophilic additions
Exo-epoxides show higher regioisomeric ratios (Glen, 1981)
Conformational analysis Regioselectivity Stereoselectivity

GC-MS Fragmentation Fingerprint for Identity Confirmation: NIST Library Reference Data for Bicyclo[3.2.0]hept-3-en-2-one

The NIST Mass Spectrometry Data Center reference spectrum for bicyclo[3.2.0]hept-3-en-2-one (NIST Number 156844, Main Library) records 59 total peaks with characteristic fragmentation: m/z 79 (base peak, 100% relative abundance), m/z 80 (second highest), and m/z 108 (third highest, molecular ion). This fragmentation pattern differs from that of the isomeric bicyclo[3.2.0]hept-2-en-6-one and bicyclo[2.2.1]hept-2-en-7-one, providing a definitive analytical fingerprint for identity and purity verification in procurement quality control [1]. The molecular ion at m/z 108 (C₇H₈O⁺) corresponds to the exact mass of 108.057514874 Da [2].

GC-MS Identity Fingerprint
Analytical context
NIST #156844; base peak m/z 79; molecular ion m/z 108; 59 total peaks
Supports isomer identity verification in procurement QC
Fragmentation distinct from regioisomeric bicyclo[3.2.0]heptenones
Analytical chemistry GC-MS Quality control

Procurement-Driven Research and Industrial Application Scenarios for Bicyclo[3.2.0]hept-3-en-2-one (CAS 19093-11-9)


Photochemical Synthesis of 7-Ketonorbornene Derivatives via Intramolecular [2+2] Cycloaddition

In photochemical process chemistry, bicyclo[3.2.0]hept-3-en-2-one serves as the required precursor for generating 7-ketonorbornenes (bicyclo[2.2.1]hept-2-en-7-ones) in 10–20% isolated yield via a nonconcerted diradical pathway, as established by Cargill et al. (1973) [1]. This transformation is not accessible from the 2-en-6-one regioisomer or the parent norbornenone, making procurement of the 3-en-2-one mandatory when 7-ketonorbornene products are the synthetic target. The concurrent concerted pathway producing methyl 2-cyclohexenecarboxylates in methanol further expands the accessible product space from a single precursor.

Mechanistic Probe for Diradical vs. Concerted [2+2] Cycloaddition Studies

The bicyclo[3.2.0]hept-3-en-2-one scaffold uniquely supports simultaneous diradical (path a) and concerted (path b) intramolecular [2+2] cycloaddition pathways from a single substrate, as characterized by deuterium labeling and stereochemical analysis by Cargill et al. [1] and Mori et al. [2]. This dual-mechanism behavior makes it an irreplaceable mechanistic probe for physical organic chemists studying pericyclic reaction dynamics, as no other bicyclo[3.2.0]heptanone isomer exhibits both reaction manifolds under identical irradiation conditions.

Stereoselective Synthesis of Functionalized Bicyclo[3.2.0]heptane Building Blocks via Electrophilic Addition

The endo-envelope conformational preference of the bicyclo[3.2.0]heptane framework, established by X-ray crystallography and NMR analysis [3], imparts predictable exo-face selectivity in electrophilic additions (HOBr, epoxidation). Buyers synthesizing stereochemically defined bicyclo[3.2.0]heptane intermediates for natural product synthesis or medicinal chemistry programs should select the 3-en-2-one isomer specifically, as the exo-bromonium ions and exo-epoxides derived from this scaffold exhibit quantifiably higher diastereoselectivity than their saturated or regioisomeric analogs.

Biocatalytic Baeyer–Villiger Oxidation: Regioisomer-Dependent Lactone Synthesis

When biocatalytic Baeyer–Villiger oxidation of a bicyclo[3.2.0]heptenone substrate is the intended transformation, the choice between the 3-en-2-one and 2-en-6-one regioisomers determines the lactone connectivity. The 2-en-6-one isomer yields a single "unexpected" lactone regioisomer in 84% yield with complete enantioselectivity at 25 g preparative scale using recombinant E. coli [4]. For applications requiring the alternative lactone regioisomer, the 3-en-2-one is the logical substrate candidate, though its BV oxidation behavior requires experimental validation. Users must procure the specific isomer matching their desired lactone connectivity.

Application
Selection Property
Validation Focus
7-Ketonorbornene synthesis via [2+2] cycloaddition
Dual-mechanism photochemistry
Reported product class divergence under UV irradiation
Mechanistic probe for pericyclic reaction studies
Simultaneous diradical/concerted pathways
Deuterium-labeling and stereochemical outcome review
Stereoselective bicyclo[3.2.0]heptane building blocks
Conformation-controlled exo-face selectivity
Reported diastereoselectivity in electrophilic additions
Biocatalytic lactone synthesis via Baeyer–Villiger oxidation
Regioisomer-dependent lactone connectivity
Reported exclusive lactone regioisomer for 2-en-6-one; 3-en-2-one outcome requires validation
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